3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Description
The compound 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group at the 4-position and a pyridin-3-yl moiety at the 6-position of the pyridazine core. This structure combines electron-withdrawing (chloro and methoxy groups) and aromatic (pyridinyl) functionalities, which are critical for modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-29-19-6-4-16(22)13-17(19)21(28)27-11-9-26(10-12-27)20-7-5-18(24-25-20)15-3-2-8-23-14-15/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLWLZLWBWAKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, particularly in their pyridazine cores and piperazine substitutions:
Comparative Analysis
Substituent Flexibility vs. Rigidity The target compound’s 5-chloro-2-methoxybenzoyl group introduces rigidity and electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets compared to the flexible 3-(4-chlorophenoxy)propyl chain in ’s analog .
Pharmacological Implications Compounds with chlorophenoxy or methoxyphenyl groups () are associated with anti-microbial activities, suggesting the target molecule may share similar properties if electron-rich aromatic regions are critical for target engagement . Patent-derived analogs () highlight the importance of piperazine-pyridazine hybrids in kinase inhibition. The target’s benzoyl group could mimic ATP-binding motifs in kinase domains, a feature leveraged in RET inhibitor design .
Synthetic and Crystallographic Relevance
- Structural determination tools like SHELX () and CCP4 () are widely used for resolving piperazine-containing heterocycles, underscoring the reliability of crystallographic data for such compounds .
Research Findings and Gaps
- Anti-Microbial Potential: ’s analog demonstrates anti-bacterial activity, likely due to the chloro-substituted aromatic system. The target’s 5-chloro-2-methoxybenzoyl group may enhance this effect via improved lipophilicity .
- The benzoyl group in the target could stabilize interactions with kinase catalytic domains .
- Metabolic Stability : The rigid benzoyl group in the target compound may reduce oxidative metabolism compared to ’s methoxyphenyl analog, which lacks conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
